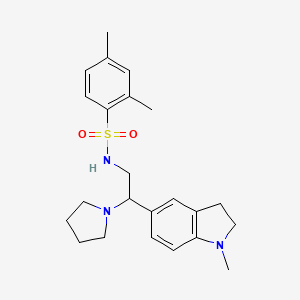

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2S/c1-17-6-9-23(18(2)14-17)29(27,28)24-16-22(26-11-4-5-12-26)19-7-8-21-20(15-19)10-13-25(21)3/h6-9,14-15,22,24H,4-5,10-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYNRVZVBICCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide functional group linked to a benzene ring, with additional substituents that may contribute to its biological activity. The compound's structure includes an indole moiety and a pyrrolidine ring, suggesting potential pharmacological properties that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 443.61 g/mol. The presence of functional groups such as sulfonamides and indoles indicates a potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H33N3O3S |

| Molecular Weight | 443.61 g/mol |

| Functional Groups | Sulfonamide, Indole |

| Structural Complexity | High |

The biological activity of 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may stem from its ability to interact with various biological targets. Research into similar sulfonamide derivatives has shown that they can act on multiple pathways, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.

- Anticancer Activity : Compounds with indole cores have been associated with anticancer effects, potentially through apoptosis induction in cancer cells.

- Cardiovascular Effects : Some sulfonamide derivatives have been studied for their impact on cardiovascular health, including modulation of perfusion pressure and coronary resistance.

Case Studies and Research Findings

A review of related literature reveals several studies that elucidate the biological effects of structurally similar compounds:

- Antibacterial Properties : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens, indicating that the target compound may share similar properties.

- Anticancer Activity : Research has shown that indole-based compounds can significantly reduce viability in cancer cell lines, suggesting the potential for 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide to be effective against tumors .

- Cardiovascular Studies : In experiments involving isolated rat hearts, certain benzenesulfonamides were found to influence perfusion pressure and coronary resistance, indicating cardiovascular implications .

Experimental Data

The following table summarizes findings from various studies on related compounds:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

- Structural Differences :

- The chromen-4-one and pyrazolo[3,4-d]pyrimidine core in this compound contrasts with the indoline-pyrrolidine-ethylamine chain in the target molecule.

- Fluorine substituents (5-fluoro, 3-fluorophenyl) enhance electrophilicity and metabolic stability compared to the 2,4-dimethyl groups in the target compound.

- Physicochemical Properties: Higher molecular weight (589.1 g/mol vs. ~480–500 g/mol estimated for the target compound) due to the chromenone-pyrimidine scaffold.

(R)-4-Bromo-N-(4-Chlorobenzyl)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)benzenesulfonamide ()

- Structural Differences :

- A bromo-chlorobenzyl group replaces the 2,4-dimethylphenyl sulfonamide in the target compound.

- The pyrrolidine ring includes a hydroxymethyl substituent, enhancing hydrophilicity compared to the unmodified pyrrolidine in the target molecule.

- Synthetic Accessibility :

4-Amino-N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-Ethylsulfonyl-2-Methoxybenzamide ()

- Structural Differences :

- A benzamide core replaces the benzenesulfonamide group.

- Ethylsulfonyl and methoxy substituents alter electronic properties compared to the dimethyl groups in the target compound.

Comparative Data Table

Research Findings and Implications

- Fluorinated Analog (Example 53): The fluorinated chromenone-pyrimidine derivative exhibited moderate bioactivity in unspecified assays (patent data), likely due to enhanced binding via halogen bonds .

- Hydroxymethylpyrrolidine Derivative : The hydroxymethyl group in ’s compound may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s unmodified pyrrolidine .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example, analogous benzenesulfonamide derivatives are synthesized via refluxing intermediates in glacial acetic acid, followed by purification through filtration and recrystallization . Key steps include:

-

Step 1 : Preparation of the benzenesulfonyl chloride intermediate.

-

Step 2 : Nucleophilic substitution with the amine-containing side chain (e.g., 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine).

-

Step 3 : Characterization via NMR, HPLC, and mass spectrometry to confirm purity and structure.

Example Synthesis Data Yield: 65–78% (similar derivatives) Reaction Time: 3.5–5 hours Solvent: Glacial acetic acid Purification: Filtration, recrystallization

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural elucidation relies on:

- 1H/13C NMR : To confirm substituent positions and backbone connectivity.

- X-ray Crystallography : For resolving stereochemistry and crystal packing (see supplementary data in for analogous sulfonamides).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Critical Note : Discrepancies in NMR shifts (e.g., ±0.1 ppm) may arise from solvent effects or impurities, requiring cross-validation with FT-IR or elemental analysis.

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this sulfonamide derivative?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., enzymes or receptors). A study on similar sulfonamides used PyMOL for visualizing binding poses and calculated binding energies (ΔG = -9.2 kcal/mol) .

- QSAR (Quantitative Structure-Activity Relationship) : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. For example, a QSAR model for anticancer sulfonamides achieved R² = 0.89 using MLR analysis .

- Data Contradiction Alert : Discrepancies between in silico predictions and experimental IC50 values may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement.

Q. How can researchers resolve contradictory data on the compound’s biological efficacy across studies?

- Methodological Answer : Contradictions often stem from:

- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. resazurin), or compound purity (>95% vs. <90%).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. For example, a study on sulfonamide cytotoxicity reported p < 0.05 for variances across replicates .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends. A 2021 review highlighted 20% variability in IC50 values for sulfonamides due to assay conditions .

Q. What environmental fate studies are relevant for this compound, and how are they designed?

- Methodological Answer : Environmental impact assessments require:

- Physicochemical Properties : LogKow (octanol-water partition coefficient) and hydrolysis half-life (t1/2) to model bioaccumulation. For similar compounds, logKow = 3.2 ± 0.3 and t1/2 = 14 days at pH 7 .

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines). A 2008 project reported LC50 = 8.2 mg/L for sulfonamides in Daphnia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.